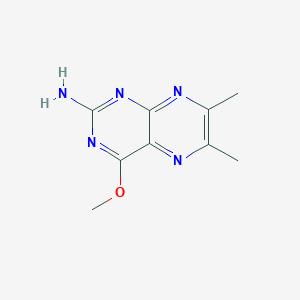
2,4,6-Tri(propan-2-yl)cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri(propan-2-yl)cyclohexyl acetate is an organic compound characterized by the presence of three isopropyl groups attached to a cyclohexyl ring, which is further bonded to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate typically involves the esterification of 2,4,6-Tri(propan-2-yl)cyclohexanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri(propan-2-yl)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-Tri(propan-2-yl)cyclohexyl carboxylic acid.
Reduction: Formation of 2,4,6-Tri(propan-2-yl)cyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tri(propan-2-yl)cyclohexyl acetate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active cyclohexanol derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tri(propan-2-yl)phenyl acetate
- 2,4,6-Tri(propan-2-yl)cyclohexanol
- 2,4,6-Tri(propan-2-yl)cyclohexyl carboxylic acid
Uniqueness
2,4,6-Tri(propan-2-yl)cyclohexyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of three isopropyl groups enhances its steric bulk and hydrophobicity, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
5441-53-2 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
[2,4,6-tri(propan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H32O2/c1-10(2)14-8-15(11(3)4)17(19-13(7)18)16(9-14)12(5)6/h10-12,14-17H,8-9H2,1-7H3 |
Clé InChI |
UXLFHIWNKBUPGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(C(C(C1)C(C)C)OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


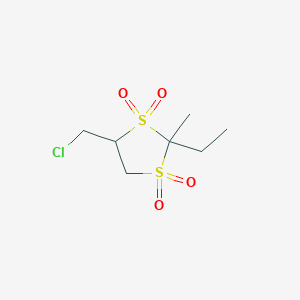
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
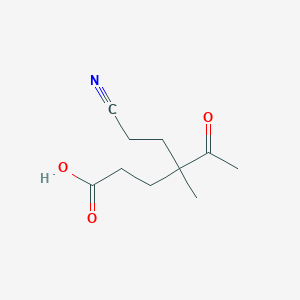
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
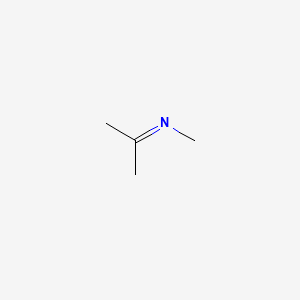
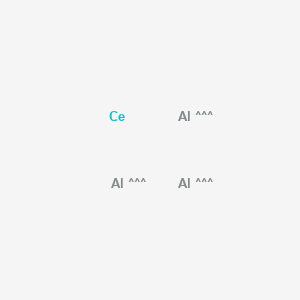
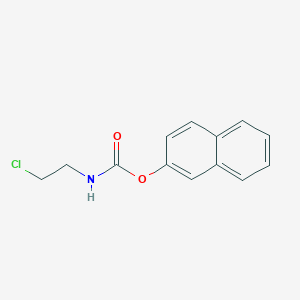
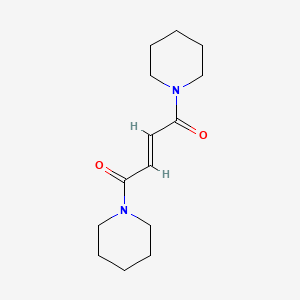

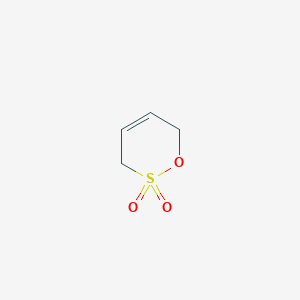
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
